molecular formula C17H11N3O4S B2843950 2-cyano-3-(furan-2-yl)-N-(isoquinoline-5-sulfonyl)prop-2-enamide CAS No. 1808460-43-6

2-cyano-3-(furan-2-yl)-N-(isoquinoline-5-sulfonyl)prop-2-enamide

Cat. No. B2843950
CAS RN: 1808460-43-6
M. Wt: 353.35
InChI Key: USLVEWXOWJWDAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-(furan-2-yl)-N-(isoquinoline-5-sulfonyl)prop-2-enamide is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent. This compound is commonly referred to as CFI-400945, and it belongs to a class of compounds known as protein kinase inhibitors. Protein kinases are enzymes that play a crucial role in cell signaling and regulation, and their dysregulation has been implicated in various diseases, including cancer.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into similar compounds often focuses on the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and organic materials. For instance, compounds with functionalities similar to "2-cyano-3-(furan-2-yl)-N-(isoquinoline-5-sulfonyl)prop-2-enamide" have been utilized in the synthesis of various heterocycles, including isoquinolines, through catalyzed reactions that involve C–H activation or multicomponent reactions. These synthetic pathways are essential for producing novel compounds with potential bioactive properties (Chao Hong et al., 2021).

Enantioselective Synthesis

Enantioselective synthesis is another significant area of application, where compounds similar to the target molecule are used to achieve chiral centers in the synthesized products. This approach is particularly relevant in the synthesis of bioactive molecules where the chirality can significantly impact the biological activity. Research involving marine and terrestrial-derived fungi for the ene-reduction of similar compounds to produce enantiomerically enriched products showcases the potential for green chemistry applications in the synthesis of chiral molecules (D. E. Jimenez et al., 2019).

Organic Materials Development

The development of novel organic materials, such as polymers and dyes, is another area where similar compounds find application. For example, polyimides synthesized from aromatic diamines and dianhydrides exhibit high thermal stability and solubility in organic solvents, making them suitable for various industrial applications. Research into polymers derived from structurally related compounds highlights the potential for creating new materials with desirable properties for electronics, coatings, and aerospace applications (Y. Imai et al., 1984).

Antitumor Activity

Some structurally related compounds have been synthesized and evaluated for their antitumor activities. The synthesis of novel derivatives and their subsequent evaluation against various cancer cell lines can lead to the discovery of new antitumor agents. Research in this field aims at understanding the structure-activity relationships to optimize the antitumor efficacy of these compounds (Jennyfer Iribarra et al., 2012).

properties

IUPAC Name

2-cyano-3-(furan-2-yl)-N-isoquinolin-5-ylsulfonylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S/c18-10-13(9-14-4-2-8-24-14)17(21)20-25(22,23)16-5-1-3-12-11-19-7-6-15(12)16/h1-9,11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLVEWXOWJWDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NC(=O)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(furan-2-yl)-N-(isoquinoline-5-sulfonyl)prop-2-enamide

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